

# Application Note and Protocol: Antifungal Susceptibility Testing of Natamycin via Broth Microdilution

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Compound of Interest		
Compound Name:	NATAMYCIN	
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#### Introduction

**Natamycin** is a polyene macrolide antifungal agent utilized in the treatment of fungal infections and as a food preservative.[1] Its primary mechanism of action involves binding to ergosterol, a crucial component of the fungal cell membrane, which disrupts membrane function and inhibits fungal growth.[1] Unlike some other polyenes, **natamycin** does not typically cause membrane permeabilization but rather interferes with amino acid and glucose transport.[1] Determining the in vitro activity of **natamycin** against clinically relevant fungal isolates is essential for guiding therapeutic strategies and for the development of new antifungal formulations. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][3][4][5] This document provides a detailed protocol for performing antifungal susceptibility testing of **natamycin** using the broth microdilution method.

# **Principle of the Method**

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing serial twofold dilutions of **natamycin** in a 96-well microtiter plate.



Each well is then inoculated with a standardized suspension of the fungal isolate to be tested. Following an appropriate incubation period, the plates are visually or spectrophotometrically examined for fungal growth. The MIC is recorded as the lowest concentration of **natamycin** that shows no visible growth.[1][6]

# **Materials and Reagents**

- Natamycin (pharmaceutical-grade powder)[1]
- Dimethyl sulfoxide (DMSO)[1][7]
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)[1][8][9]
- Sterile distilled water[1]
- Sterile 0.85% saline (with or without 0.05% Tween 80 for molds)[1][6]
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)[6][10]
- Sterile, 96-well, U-bottom or flat-bottom microtiter plates[9]
- Sterile reservoirs and multichannel pipettes
- Spectrophotometer or McFarland density standards[11]
- Hemocytometer (for mold spore counts)[5]
- Incubator (35°C)[6][12]
- Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[12][13]

# **Experimental Protocols**Preparation of Natamycin Stock Solution

Due to its low aqueous solubility, **natamycin** must first be dissolved in an organic solvent.[7] [10]



- Aseptically weigh a precise amount of natamycin powder.
- Dissolve the natamycin in 100% DMSO to create a high-concentration stock solution (e.g., 1280 μg/mL or 3200 μg/mL).[1][7] Ensure the powder is completely dissolved.
- The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.[7]
- Store the stock solution in small aliquots at -70°C until use.[7]

#### **Preparation of Fungal Inoculum**

For Yeasts (e.g., Candida species):

- Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[10]
- Select several well-isolated colonies and suspend them in sterile 0.85% saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10<sup>6</sup> CFU/mL).[11] This can be done visually or using a spectrophotometer at a wavelength of 530 nm.
- Prepare a working inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL in the test wells.[9][12]

For Molds (e.g., Aspergillus, Fusarium species):

- Culture the mold isolate on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation.[1]
- Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 (to reduce spore clumping) and gently scraping the surface with a sterile loop.[1][6]
- Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.



- Adjust the conidial suspension concentration using a hemocytometer or a spectrophotometer
  to the desired concentration (e.g., 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL for CLSI or 2 x 10<sup>5</sup> to 5 x
  10<sup>5</sup> CFU/mL for EUCAST).[1][5]
- This suspension will be further diluted 1:1 in the microtiter plate to reach the final testing inoculum concentration.

#### **Preparation of the Microtiter Plate (Serial Dilution)**

- Dispense 100 μL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
   Well 1 will receive the highest drug concentration, and well 12 will serve as the growth control.[1]
- Prepare a working solution of **natamycin** in RPMI 1640 medium at twice the highest desired final concentration.
- Add 200 μL of this natamycin working solution to well 1.[10]
- Perform a twofold serial dilution by transferring 100  $\mu$ L from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
- Continue this serial dilution process from well 2 to well 10.[1]
- After mixing the contents of well 10, discard 100 μL.[1]
- Well 11 will serve as a sterility control (medium only).
- Add 100 μL of RPMI 1640 medium to well 12 (growth control).

#### **Inoculation and Incubation**

- Add 100 μL of the standardized fungal inoculum to each well from 1 to 10 and to the growth control well (well 12).[1][10] This step dilutes the natamycin concentrations and the inoculum to their final desired concentrations.
- The final volume in wells 1-10 and 12 will be 200  $\mu$ L. Well 11 will contain 100  $\mu$ L of uninoculated medium.



- Seal the plate with a lid or adhesive sealer to prevent evaporation and incubate at 35°C.[1][6]
- Incubation times vary by organism:
  - Candida species: 24-48 hours.[14]
  - Cryptococcus species: Up to 72 hours.[14]
  - Filamentous fungi (molds): 48-72 hours.[1][6]

#### **Reading and Interpreting the MIC**

- After incubation, visually inspect the wells for fungal growth. A viewing mirror can aid in observing the button of growth at the bottom of the wells.
- The growth control well (well 12) should show distinct turbidity or a visible pellet of growth. The sterility control well (well 11) should remain clear.
- The MIC is defined as the lowest concentration of **natamycin** that causes a 100% visual reduction in turbidity (for yeasts) or total inhibition of growth (for molds) compared to the growth control well.[6][15]

#### **Data Presentation**

The following table summarizes the in vitro activity of **natamycin** against various fungal species as reported in the literature. MIC ranges can vary between studies.

Fungal Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s)
Fusarium spp.	2 - 4	4	4	[16]
Aspergillus flavus	1 - >64	16 - 32	32 - 64	[15][16]
Other Aspergillus spp.	1 - 8	-	-	[16]



MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

# **Quality Control**

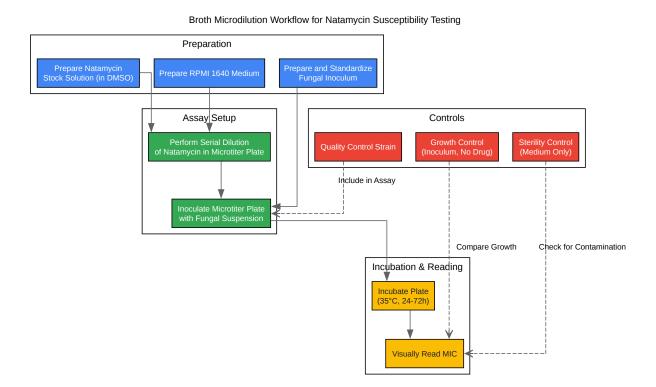
Including a quality control (QC) strain with a known and narrow range of expected MIC values is critical for ensuring the accuracy and reproducibility of the assay.[7] If the MIC for the QC strain falls outside the established range, it indicates a potential issue with the assay, such as errors in **natamycin** dilution, inoculum preparation, or incubation conditions.[7] Standard QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 should be included with each batch of tests.[12]

### **Troubleshooting**

- Precipitation of Natamycin: Natamycin has low aqueous solubility. Ensure the stock solution in DMSO is properly prepared and that the final DMSO concentration in the wells is low (typically ≤1%) to avoid both precipitation and toxicity to the fungus.[1][7]
- Poor or No Growth in Control Well: This may indicate issues with inoculum viability, the culture medium, or incubation conditions. Verify that the fungal strain is healthy and that the medium is properly prepared and not expired.
- Contamination in Sterility Control Well: Turbidity in the sterility control well indicates contamination of the medium, saline, or other reagents. All components must be prepared and handled under sterile conditions.[7]

# **Visualization of Experimental Workflow**





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